Bienvenue dans la boutique en ligne BenchChem!

5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

Spirooxindole Ring-size comparison Physicochemical profiling

5'-Cl, N1'-phenoxyethyl spirooxindole engineered for CNS drug discovery. The 5'-chloro substituent blocks oxidative metabolism on the oxindole phenyl ring; the N1'-phenoxyethyl chain drives LogP to ~3.55 for optimal BBB penetration. Fsp³ 0.277 and zero H-donors overcome flatland limitations of traditional heterocycle libraries. The 1,3-dioxolane (vs. dioxane) ketal confers distinct acid-lability and conformational behavior, enabling head-to-head PK comparisons. Procure alongside unsubstituted/bromo analogs for matched-pair metabolic stability studies. Research packs 5–50 mg.

Molecular Formula C18H16ClNO4
Molecular Weight 345.8g/mol
CAS No. 883657-36-1
Cat. No. B368159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
CAS883657-36-1
Molecular FormulaC18H16ClNO4
Molecular Weight345.8g/mol
Structural Identifiers
SMILESC1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4
InChIInChI=1S/C18H16ClNO4/c19-13-6-7-16-15(12-13)18(23-10-11-24-18)17(21)20(16)8-9-22-14-4-2-1-3-5-14/h1-7,12H,8-11H2
InChIKeyRVUCUTOMIDKKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one (CAS 883657-36-1): Structural Identity and Physicochemical Profile


5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one (CAS 883657-36-1) is a fully synthetic spirooxindole derivative characterized by a C3-spiro-fused 1,3-dioxolane ring, a 5'-chloro substituent on the oxindole phenyl ring, and an N1'-phenoxyethyl side chain [1]. The molecular formula is C₁₈H₁₆ClNO₄ with a molecular weight of 345.78 Da . Key physicochemical parameters include a calculated LogP of ~3.55, topological polar surface area (tPSA) of 48 Ų, four hydrogen bond acceptors, zero hydrogen bond donors, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.277, indicating moderate three-dimensional character [2]. The compound is achiral, supplied as a free solid, and available through multiple vendors at purities ranging from 90% to 95%+ [2].

Why 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one Cannot Be Interchanged with Close Analogs


Spirooxindole derivatives within the spiro[1,3-dioxolane-2,3'-indole] class are not freely interchangeable because relatively small structural modifications—such as the presence or absence of a 5'-halogen, the choice of N1'-substituent, or the size of the spiro-fused cyclic ketal—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. The 5'-chloro substituent on the target compound raises LogP by approximately 0.7–1.0 units compared to the unsubstituted parent scaffold , altering membrane permeability and CYP450 susceptibility. Concurrently, the N1'-phenoxyethyl group adds roughly two LogP units relative to the N-unsubstituted analog, generating a compound whose combined lipophilic character (LogP ~3.55) is distinct from simpler screening hits [2]. Substituting the 1,3-dioxolane ring for a 1,3-dioxane ring changes the spiro ring size, conformational preference, and metabolic lability of the ketal moiety, each of which affects in vitro pharmacokinetic parameters. These multiple, orthogonal differentiation axes mean that even close congeners cannot serve as drop-in replacements without altering the pharmacological or pharmacokinetic profile of the screening set [1].

Quantitative Differentiation of 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one from Closest Analogs


Dioxolane vs. Dioxane Spiro Ring: 14-Dalton Molecular Weight Reduction and Altered Conformational Profile

The target compound incorporates a five-membered 1,3-dioxolane spiro ring, whereas its closest commercial analog (Hit2Lead SC-7994929) carries a six-membered 1,3-dioxane spiro ring . The dioxolane version has a molecular weight 14 Da lower (346 vs. 360 Da) and a marginally reduced LogP (3.55 vs. 3.65) [1]. Both compounds share identical hydrogen bond donor/acceptor counts and identical tPSA (48 Ų), but the dioxolane ring imposes greater ring strain, a different spatial orientation of the ketal oxygens, and distinct acid-catalyzed hydrolytic stability profiles, which can translate into divergent metabolic half-lives in microsomal stability assays [2].

Spirooxindole Ring-size comparison Physicochemical profiling

5'-Chloro Substituent Effect: Quantified Lipophilicity Increase Relative to the Unsubstituted Parent Scaffold

The 5'-chloro substituent on the oxindole phenyl ring differentiates the target compound from the fully unsubstituted parent scaffold spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS 6714-68-7, MW 191.18 Da) [1]. Introduction of the chlorine atom increases molecular weight by approximately 35 Da and contributes an estimated +0.7 to +1.0 LogP units, consistent with the Hansch π constant for aromatic chlorine (+0.71) [2]. In the spirooxindole anticonvulsant series, the 5'-chloro substitution was associated with altered ED₅₀ values in the maximal electroshock seizure (MES) model compared to the 5'-unsubstituted or 5'-bromo analogs [3].

Halogen SAR Lipophilicity Metabolic stability

N1'-Phenoxyethyl Substitution: Lipophilicity Gain vs. N-Unsubstituted 5'-Chloro Analog

The target compound bears an N1'-phenoxyethyl group that is absent in the simpler analog 5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (C₁₀H₈ClNO₃, MW ~237.64 Da) . The phenoxyethyl side chain contributes approximately +2.0 LogP units, shifting the compound from a moderately polar, hydrogen-bond-donor-containing scaffold (N–H present) to a more lipophilic, zero-hydrogen-bond-donor scaffold (N–H absent) [1]. This transformation eliminates a key hydrogen bond donor and increases the molecular weight by approximately 108 Da, which together reduce aqueous solubility (LogSW approximately −4.94 for the dioxane analog) while enhancing passive membrane permeability and potential CNS penetration .

N-alkylation SAR Blood-brain barrier Lipophilicity enhancement

Anticonvulsant Class-Level Evidence: Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones as a Privileged Scaffold for CNS Activity

A series of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, including 5'-chloro, 5'-bromo, and 5'-unsubstituted derivatives, were evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-Met) models [1]. Within this congeneric series, the 5'-chloro substitution was associated with measurable anticonvulsant activity, establishing the spirooxindole-dioxolane core as a validated CNS-active pharmacophore [1]. Although no published MES ED₅₀ value exists specifically for the N1'-phenoxyethyl derivative (the target compound), the N-unsubstituted 5'-chloro analog provided proof-of-concept that the 5'-Cl spiro-dioxolane scaffold engages neurological targets, and the addition of the lipophilic N-phenoxyethyl group is expected to further enhance CNS partitioning [2].

Anticonvulsant CNS drug discovery Maximal electroshock seizure

Computed Fsp³ (0.277): Three-Dimensionality Advantage over Planar Oxindole Analogs

The target compound has an Fsp³ value of 0.277, reflecting the fraction of sp³-hybridized carbon atoms contributed by the dioxolane ring and the phenoxyethyl side chain [1]. This metric is useful for comparing three-dimensional character: the parent N-unsubstituted 5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has an estimated Fsp³ of ~0.30–0.33 (five sp³ carbons out of ~15 total carbons), while a fully aromatic planar oxindole (e.g., isatin) has Fsp³ approaching 0.0 . In modern screening library design, compounds with Fsp³ ≥ 0.25 are associated with improved clinical success rates and reduced promiscuity compared to purely aromatic analogs [2].

Fraction sp³ 3D diversity Lead-likeness

Application Scenarios for 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one in Drug Discovery and Chemical Biology


CNS-Targeted Fragment-to-Lead Optimization Leveraging Spirooxindole Pharmacophore

The compound's spiro[1,3-dioxolane-2,3'-indole]-2'-one core has demonstrated anticonvulsant activity in the MES model, establishing it as a CNS-validated pharmacophore [1]. With a LogP of ~3.55 and zero hydrogen bond donors, the N1'-phenoxyethyl-5'-chloro derivative is well positioned for CNS penetration optimization [2]. Medicinal chemistry teams pursuing ion channel, GPCR, or enzyme targets in the CNS can use this compound as a late-stage hit or early lead for structure–activity relationship (SAR) exploration, particularly when seeking to replace flat aromatic scaffolds with more three-dimensional (Fsp³ = 0.277) alternatives [3].

Diversity-Oriented Screening Library Design Emphasizing 3D Chemical Space

High-throughput screening (HTS) library managers seeking to increase the fraction of sp³-rich compounds in their collections can select this compound based on its Fsp³ of 0.277, which falls within the empirically favorable range (0.25–0.50) associated with improved clinical developability [3]. Compared to purely aromatic oxindole screening hits, this spirocyclic derivative offers enhanced scaffold complexity, chiral expansion potential, and a differentiated property profile (LogP 3.55, tPSA 48 Ų, zero H-donors) that complements traditional flat heterocycle libraries [2].

Comparative Metabolic Stability Screening: 5'-Chloro Blocking Strategy

The 5'-chloro substituent serves as a metabolic blocking group on the oxindole phenyl ring, a position commonly subject to CYP450-mediated oxidative metabolism [1]. Procurement of this compound alongside its 5'-unsubstituted and 5'-bromo analogs enables a systematic head-to-head comparison of metabolic stability in liver microsome assays, allowing discovery teams to quantify the metabolic benefit of halogen substitution at the 5'-position within a matched molecular pair analysis framework [4].

Ketal Ring Stability Profiling: Dioxolane vs. Dioxane Pairwise Assessment

The dioxolane spiro ring offers distinct acid-lability and conformational properties compared to the dioxane analog (Hit2Lead SC-7994929, MW 360) [2]. Researchers can procure both compounds in parallel to directly compare hydrolytic stability under simulated gastric conditions (pH 1–2), plasma stability, and microsomal clearance, generating quantitative data that informs the selection of the optimal spiro ring size for oral or parenteral formulation development [2].

Quote Request

Request a Quote for 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.